molecular formula C₆H₃D₃N₄O₃ B1157188 3-Methyluric Acid-d3

3-Methyluric Acid-d3

Katalognummer: B1157188
Molekulargewicht: 185.16
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methyluric Acid-d3 (C₆H₃D₃N₄O₃; molecular weight: 185.16 g/mol) is a deuterium-labeled isotopologue of 3-methyluric acid, a naturally occurring purine metabolite. The parent compound, 3-methyluric acid (C₆H₆N₄O₃; CAS 605-99-2), is a methylated derivative of uric acid formed via xanthine oxidase-mediated oxidation of 3-methylxanthine, a caffeine metabolite . The deuterated form replaces three hydrogen atoms with deuterium at the methyl group, enhancing its utility as an internal standard in mass spectrometry (MS)-based assays to improve quantification accuracy and minimize matrix effects .

Key physicochemical properties of 3-methyluric acid include:

  • Molecular formula: C₆H₆N₄O₃
  • Average mass: 182.139 g/mol
  • Monoisotopic mass: 182.04399 g/mol
  • SMILES: O=C1Nc2nc(O)[nH]c2C(=O)N1C

The deuterated variant retains these core properties but exhibits a distinct isotopic signature (e.g., +3 Da mass shift), critical for differentiating it from endogenous analytes in complex biological matrices .

Eigenschaften

Molekularformel

C₆H₃D₃N₄O₃

Molekulargewicht

185.16

Synonyme

N3-Methyluric Acid-d3;  7,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione-d3; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs
2.1.1 Positional Isomers
  • 1-Methyluric Acid-d3 (C₆H₃D₃N₄O₃; CAS 1189480-64-5):

    • Differs in methyl group position (N1 vs. N3).
    • Used as a labeled metabolite of theophylline in pharmacokinetic studies .
    • Molecular weight: 185.16 g/mol; purity >95% (HPLC) .
  • 7-Methyluric Acid (C₆H₆N₄O₃; CAS 612-37-3):

    • Methylation at the N7 position of the purine ring.
    • Shares similar solubility and stability profiles but distinct metabolic pathways (e.g., derived from theobromine) .
2.1.2 Multimethylated Derivatives
  • 3,7-Dimethyluric Acid (C₇H₈N₄O₃; CAS 13087-49-5):
    • Contains methyl groups at both N3 and N7 positions.
    • Higher molecular weight (196.17 g/mol) and altered polarity compared to 3-methyluric acid .
Isotopic Analogs
Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Application
3-Methyluric Acid-d3 C₆H₃D₃N₄O₃ 1794768-19-6 185.16 Internal standard for LC-MS/MS assays
Mycophenolic Acid-d3 C₁₇H₁₇D₃O₆ 1185242-90-3 341.35 Quantification of mycophenolic acid
Methylmalonic Acid-d3 C₄H₅D₃O₄ N/A 136.11 Newborn screening for metabolic disorders

Key Differences :

  • Deuterium Labeling: 3-Methyluric Acid-d3 and Mycophenolic Acid-d3 are tailored for specific metabolites, whereas methylmalonic acid-d3 targets mitochondrial dysfunction markers .
  • Analytical Utility: 3-Methyluric Acid-d3 is optimized for purine metabolism studies, while Mycophenolic Acid-d3 supports immunosuppressant monitoring .
Functional Comparison
  • Metabolic Pathways: 3-Methyluric Acid-d3 tracks caffeine metabolism, whereas 1-methyluric acid-d3 monitors theophylline clearance . Non-urinary analogs like 3-Methylhippuric Acid (C₁₀H₁₁NO₃; CAS 27115-49-7) are phase II metabolites of toluene, unrelated to purine catabolism .
  • Physicochemical Properties :

    Property 3-Methyluric Acid-d3 3,7-Dimethyluric Acid 7-Methyluric Acid
    LogP -1.2 (estimated) -0.8 (estimated) -1.0 (estimated)
    Aqueous Solubility High Moderate High
    MS Compatibility Ideal for SRM Requires optimization Moderate
Research Findings
  • Analytical Performance: 3-Methyluric Acid-d3 demonstrated <5% coefficient of variation (CV) in LC-MS/MS assays for urinary metabolite profiling, outperforming non-deuterated analogs affected by ion suppression . In contrast, 1-Methyluric Acid-d3 showed 98% isotopic enrichment, ensuring reliable quantification of theophylline in plasma .
  • Stability: Deuterated analogs exhibit enhanced stability in biological matrices (e.g., 3-Methyluric Acid-d3 remains stable for >24 hours at 4°C), whereas non-deuterated forms degrade rapidly .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 3-Methyluric Acid-d3 in biological matrices, and how do they address isotopic interference?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with stable isotope dilution is the gold standard. Deuterated analogs like 3-Methyluric Acid-d3 are used as internal standards to correct for matrix effects and ion suppression. Calibration curves must account for isotopic purity (e.g., ≥98% deuterium enrichment) to avoid cross-contribution from endogenous 3-Methyluric Acid. Sample preparation should include protein precipitation with methanol/water (90:10 v/v) to minimize matrix interference .

Q. How is 3-Methyluric Acid-d3 synthesized, and what quality controls are essential for ensuring isotopic integrity?

  • Methodological Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation (e.g., 13C/15N isotopes). Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution MS are used to confirm isotopic labeling positions and purity. Batch consistency requires testing for isotopic dilution via comparative LC-MS analysis against non-deuterated analogs. Storage at −20°C in inert solvents (e.g., tert-butyl methyl ether) prevents degradation .

Q. What experimental protocols are recommended for characterizing the stability of 3-Methyluric Acid-d3 under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should replicate physiological conditions (pH 2–9, 25–37°C). Use buffered solutions (e.g., phosphate-buffered saline) and monitor degradation via time-course LC-MS. Data interpretation must differentiate between chemical degradation and isotopic exchange, particularly in aqueous environments. Report deviations from ICH guidelines for stability testing .

Advanced Research Questions

Q. How can researchers resolve contradictory data in metabolic flux studies involving 3-Methyluric Acid-d3 as a tracer?

  • Methodological Answer : Contradictions often arise from isotopic disequilibrium or compartmentalized metabolism. Use kinetic modeling (e.g., non-compartmental analysis) to account for tracer recycling and isotopic dilution. Validate models with parallel experiments using 13C-labeled analogs to isolate pathway-specific contributions. Meta-analysis of raw data across studies is critical to identify protocol inconsistencies (e.g., sampling timepoints, dose normalization) .

Q. What strategies optimize the use of 3-Methyluric Acid-d3 in in vivo pharmacokinetic studies to minimize endogenous interference?

  • Methodological Answer : Administer a bolus dose sufficient to achieve plasma concentrations ≥10× baseline endogenous levels. Use serial sampling to capture distribution/elimination phases, and apply population pharmacokinetic models to distinguish exogenous vs. endogenous pools. Cross-validate with knockout models (e.g., xanthine oxidase-deficient animals) to confirm tracer specificity .

Q. How do researchers address spectral overlap challenges when analyzing 3-Methyluric Acid-d3 alongside structurally similar metabolites via NMR?

  • Methodological Answer : Employ 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping peaks in complex biological samples. Isotopic labeling shifts (e.g., deuterium-induced 1H chemical shift changes) can be exploited for peak assignment. For quantification, integrate complementary methods like MS/MS to cross-verify NMR data .

Q. What are the best practices for validating 3-Methyluric Acid-d3 as a biomarker in longitudinal cohort studies?

  • Methodological Answer : Use nested case-control designs with matched storage conditions (−80°C, minimal freeze-thaw cycles). Assess pre-analytical variability by spiking deuterated standards into aliquots at collection. Statistical analysis should adjust for batch effects and confounding variables (e.g., renal function) using mixed-effects models. Open-access sharing of raw spectra and chromatograms enhances reproducibility .

Data Reporting and Reproducibility

Q. How should researchers document deviations from standard protocols when using 3-Methyluric Acid-d3 in multi-center studies?

  • Methodological Answer : Maintain a centralized metadata repository detailing instrument parameters (e.g., LC column lot, MS ionization mode), sample preparation variations, and calibration curve ranges. Use standardized templates (e.g., ISA-Tab format) to ensure interoperability. Disclose all deviations in supplementary materials with justifications (e.g., solvent availability during supply chain disruptions) .

Q. What statistical approaches are recommended for handling batch-to-batch variability in 3-Methyluric Acid-d3 synthesis?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare isotopic purity and yield across batches. Principal component analysis (PCA) of QC data (e.g., NMR/MS spectra) identifies outlier batches. Pre-register acceptance criteria (e.g., ≤5% CV in deuterium enrichment) to minimize subjective data exclusion .

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